1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone
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Overview
Description
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring and a cyclopropyl group. Benzimidazole derivatives are known for their broad range of biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone typically involves multi-step reactions. One common method includes the cyclization of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
What sets 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone apart is its unique combination of the benzimidazole and pyrrolidine rings with a cyclopropyl group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-cyclopropylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(9-12-5-6-12)18-8-7-13(10-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNLSVSDWZLBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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